molecular formula C12H14N2O6 B1367394 Diethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 64362-41-0

Diethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No.: B1367394
CAS No.: 64362-41-0
M. Wt: 282.25 g/mol
InChI Key: IMGOJADWUZXLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(3-nitropyridin-2-yl)malonate (CAS 64362-41-0) is a nitro-substituted pyridine malonate derivative with the molecular formula C₁₃H₁₄N₂O₇. It features a nitro group at the 3-position of the pyridine ring and ethyl ester groups on the malonate backbone. This compound is primarily used as a synthetic intermediate in pharmaceuticals and heterocyclic chemistry due to its reactivity in nucleophilic substitutions and cyclization reactions . Its synthesis typically involves coupling diethyl malonate with halogenated nitro-pyridines under basic conditions, as exemplified in procedures using K₂CO₃ in DMF at elevated temperatures .

Preparation Methods

Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine with Diethyl Malonate

One of the most commonly employed synthetic routes to prepare Diethyl 2-(3-nitropyridin-2-yl)malonate involves the nucleophilic aromatic substitution (S_NAr) of 2-chloro-3-nitropyridine by the enolate of diethyl malonate.

Procedure:

  • Sodium hydride (60% dispersion) is suspended in dimethyl sulfoxide (DMSO) under an inert nitrogen atmosphere and cooled to 0°C.
  • Diethyl malonate is added dropwise, allowing formation of the malonate enolate.
  • The reaction mixture is warmed to room temperature and stirred for approximately 30 minutes.
  • 2-Chloro-3-nitropyridine is then introduced, and the mixture is heated to 100°C for 15 minutes to promote nucleophilic substitution.
  • After completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.
  • Purification yields this compound as a brown gel with near-quantitative yield (100%).

Reaction Scheme:

$$
\text{Diethyl malonate} + \text{2-chloro-3-nitropyridine} \xrightarrow[\text{DMSO, 100°C}]{\text{NaH}} \text{this compound}
$$

Key Parameters:

Parameter Value
Base Sodium hydride (60%)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 0°C (initial), then 100°C
Reaction time 0.5 h (enolate formation), 0.25 h (substitution)
Atmosphere Nitrogen (inert)
Yield 100%

This method is efficient, scalable, and widely used in both laboratory and industrial settings due to its high yield and straightforward workup.

Esterification of 3-Nitropyridine-2-carboxylic Acid with Diethyl Malonate

An alternative synthetic route involves esterification reactions between diethyl malonate and 3-nitropyridine-2-carboxylic acid derivatives using dehydrating agents.

Procedure:

  • 3-Nitropyridine-2-carboxylic acid is reacted with diethyl malonate in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
  • The reaction facilitates formation of the ester bond between the malonate and the pyridine ring.
  • Reaction conditions typically require reflux under inert atmosphere with continuous stirring.
  • After completion, the reaction mixture is purified by extraction and chromatographic techniques to isolate the desired product.

This esterification route is less commonly used compared to nucleophilic substitution but is valuable when starting from carboxylic acid precursors.

Variations and Substituted Analogues

Similar methods have been applied to synthesize substituted derivatives such as Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate, where 2-chloro-6-methoxy-3-nitropyridine is used instead of the unsubstituted chloro-nitropyridine.

Typical Procedure:

  • Sodium hydride in tetrahydrofuran (THF) is used to generate the diethyl malonate enolate at 0°C.
  • 2-Chloro-6-methoxy-3-nitropyridine is added dropwise.
  • The reaction mixture is heated to 80°C and stirred for 16 hours.
  • Workup involves partitioning between water and ethyl acetate, followed by purification via column chromatography.
  • Yields of about 80% are reported.

This demonstrates the adaptability of the nucleophilic substitution method to various substituted nitropyridines.

The key step in the predominant synthetic method is the nucleophilic aromatic substitution on the electron-deficient pyridine ring activated by the nitro group at the 3-position.

  • The malonate enolate attacks the 2-position carbon bearing the chlorine substituent.
  • The nitro group strongly withdraws electron density, stabilizing the Meisenheimer complex intermediate.
  • Chloride is displaced, yielding the substituted malonate ester.

This reaction is facilitated by the use of strong bases (NaH) to generate the enolate and polar aprotic solvents (DMSO, THF) to stabilize charged intermediates.

Aspect Optimal Conditions Notes
Base Sodium hydride (60%) Efficient enolate formation
Solvent DMSO or THF Polar aprotic solvents preferred
Temperature 0°C (enolate formation), 80–100°C (reaction) Higher temperature accelerates substitution
Reaction Time 15 min to 16 h depending on substrate Longer times for substituted analogues
Atmosphere Inert (Nitrogen) Prevents side reactions
Workup Quenching with ammonium chloride, extraction with ethyl acetate Standard organic extraction
Purification Vacuum distillation or column chromatography Depending on purity requirements
  • The nucleophilic substitution method yields high purity this compound, confirmed by NMR, HRMS, and IR spectroscopy.
  • The nitro group can be selectively reduced or substituted post-synthesis to yield amino or other functional derivatives, expanding the compound's utility in medicinal chemistry.
  • Industrial synthesis benefits from continuous flow reactors optimizing heat and mass transfer, improving scalability and reproducibility.
  • Thermodynamic studies show that solvent choice and temperature significantly impact reaction enthalpy and yield, guiding process optimization.
Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Nucleophilic aromatic substitution (S_NAr) Diethyl malonate, NaH, 2-chloro-3-nitropyridine DMSO or THF 0–100°C 0.5–16 h Up to 100 Most common, high yield
Esterification with carboxylic acid 3-nitropyridine-2-carboxylic acid, DCC or SOCl2 Various Reflux Several hours Moderate Alternative route
Substituted analog synthesis Sodium hydride, substituted chloro-nitropyridines THF 0–80°C 16 h ~80 For methoxy and other groups

The preparation of this compound is efficiently achieved through nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with the diethyl malonate enolate under inert conditions in polar aprotic solvents. This method offers high yields, scalability, and adaptability to substituted derivatives. Alternative esterification routes exist but are less commonly employed. The compound’s synthesis is well-characterized and supported by extensive spectroscopic and thermodynamic data, making it a reliable intermediate for further chemical transformations in pharmaceutical and industrial chemistry.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Diethyl 2-(3-nitropyridin-2-yl)malonate is primarily utilized as a building block in the synthesis of more complex organic molecules. The compound can undergo various chemical transformations, including:

  • Esterification : It can react with different nucleophiles to form esters, which are essential in producing pharmaceuticals and agrochemicals.
  • Reduction Reactions : The nitro group present in the compound can be reduced to form amines, which are crucial intermediates in drug development .

Table 1: Chemical Transformations of this compound

Transformation TypeReaction DescriptionExample Products
EsterificationReaction with alcohols to form estersVarious ester derivatives
ReductionNitro group reduction to amineAmino derivatives
SubstitutionSubstituting the nitro group with other functional groupsDiverse functionalized products

Biological Applications

The compound serves as a precursor for biologically active compounds , making it valuable in medicinal chemistry. It has been investigated for its potential use in:

  • Drug Development : this compound has shown promise in the design of enzyme inhibitors, which are vital for treating various diseases .
  • Enzyme Inhibition Studies : Its structural similarity to other biologically active molecules allows it to interact with specific enzymes, potentially altering their activity and providing insights into enzyme mechanisms.

Case Study: Enzyme Inhibition

A study focused on the interaction of this compound with specific enzymes demonstrated its ability to inhibit enzyme activity effectively. The mechanism involved the reduction of the nitro group, leading to reactive intermediates that interacted with enzyme active sites, highlighting its potential therapeutic applications .

Industrial Applications

In industrial settings, this compound is utilized for the production of specialty chemicals and materials. Its applications include:

  • Manufacturing Intermediates : It is used in synthesizing intermediates for pharmaceuticals and agrochemicals.
  • Research and Development : The compound is employed in laboratories for developing new synthetic methodologies and studying reaction mechanisms .

Mechanism of Action

The mechanism of action of diethyl 2-(3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural Variants in Ester Groups

a) Diisopropyl 2-(3-Nitropyridin-2-yl)malonate

  • Structure : Substituted with isopropyl esters instead of ethyl.
  • Synthesis : Prepared using diisopropyl malonate and 2-chloro-3-nitropyridine in DMF with K₂CO₃ at 90°C .
  • Impact : Bulkier isopropyl groups may reduce solubility in polar solvents but enhance thermal stability.

b) Dimethyl 2-(3-Nitropyridin-2-yl)malonate (CAS 173417-34-0)

  • Structure : Methyl esters replace ethyl groups.
  • Synthesis: Not explicitly detailed, but likely analogous to ethyl derivatives.

c) Di-t-butyl 2-(2-Nitrophenyl)malonate

  • Structure : Nitro-substituted benzene ring with t-butyl esters.
  • Synthesis : Achieved via alkylation with methyl iodide and K₂CO₃ in DMF, yielding 83% .
  • Impact : The t-butyl group provides steric protection, stabilizing the compound against hydrolysis .

Positional Isomers of Nitro Substituents

a) Diethyl 2-(5-Nitropyridin-2-yl)malonate (CAS 60891-70-5)

  • Structure : Nitro group at the 5-position of pyridine.
  • Reactivity : The 5-nitro group exerts different electronic effects compared to 3-nitro, altering regioselectivity in cycloadditions or substitutions .

b) Diethyl 2-(3-Nitropyridin-4-yl)malonate

  • Structure : Nitro group at the 4-position.
  • Synthesis : Requires alternative pyridine starting materials, such as 4-chloro-3-nitropyridine.
  • Application : Positional differences may influence binding in medicinal chemistry targets .

Heterocyclic and Aromatic Variants

a) Diethyl (2-Nitrobenzyl)malonate (CAS 13250-95-8)

  • Structure : Nitrobenzyl group replaces nitropyridyl.

b) Diethyl 2-(Ethoxymethylene)malonate

  • Structure : Ethoxymethylene substituent instead of nitropyridyl.
  • Application: Key in Gould-Jacob reactions for quinolone antibiotics (e.g., ciprofloxacin precursors) .

Biological Activity

Diethyl 2-(3-nitropyridin-2-yl)malonate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group on a pyridine ring, which is linked to a malonate moiety. This structure allows the compound to engage in various chemical reactions, enhancing its reactivity and biological potential.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity or alter protein functions, leading to diverse pharmacological effects.
  • Nucleophilic Substitution : The malonate moiety enhances the compound's nucleophilicity, facilitating reactions with electrophiles in synthetic organic chemistry.
  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties, although conclusive evidence is still needed.
  • Anticancer Potential : The compound's ability to interact with cellular enzymes suggests potential anticancer activity, warranting further investigation into its mechanisms and efficacy against cancer cell lines .
  • Antiprotozoal Activity : Some studies have indicated promising antiprotozoal effects, although more research is required to fully understand the scope of its activity and underlying mechanisms.

Case Study 1: Enzyme Inhibition

A detailed kinetic study investigated the binding affinity of this compound to specific kinases. The results demonstrated that the compound could effectively compete with ATP for binding sites, leading to significant inhibition of kinase activity. This finding highlights its potential as a therapeutic agent in diseases where kinase signaling is disrupted.

Case Study 2: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. While some derivatives showed promising results, the compound itself exhibited moderate antibacterial activity, suggesting it could serve as a lead compound for further modifications aimed at enhancing its efficacy.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial enzyme activity
AnticancerInhibition of kinase signaling pathways
AntiprotozoalInteraction with protozoal metabolic enzymes

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Diethyl 2-(3-nitropyridin-2-yl)malonate?

  • Methodological Answer : A standard approach involves nucleophilic aromatic substitution. For example, reacting diethyl malonate with 3-nitro-2-chloropyridine in the presence of a base like K₂CO₃ in DMF at 100°C (similar to the synthesis of 2-(2-nitrophenyl)malonates) . Optimization of reaction time (1.5–3 hours) and stoichiometry (2.5 equivalents of diethyl malonate) is critical for yield improvement. Characterization via ¹H/¹³C NMR and HRMS ensures structural confirmation .

Q. What spectroscopic methods are used to characterize this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., malonate ester protons at δ 4.2–4.3 ppm as quartets, nitropyridyl protons at δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₁H₁₃N₂O₆: 269.0773) .
  • Infrared Spectroscopy (ATR-FTIR) : Detects ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What thermodynamic properties of this compound are relevant for reaction optimization?

  • Methodological Answer : Excess molar enthalpies (Hᴱ) in alcohol mixtures (e.g., methanol, ethanol) increase with temperature (288–328 K) and alcohol chain length. These data, measured via flow-mixing microcalorimetry, inform solvent selection for exothermic/endothermic reactions. For example, Hᴱ values for diethyl malonate + ethanol range from +200 J/mol at 288 K to +800 J/mol at 328 K .

Advanced Research Questions

Q. How do steric/electronic effects of substituents on the pyridine ring influence reactivity in cyclization reactions?

  • Methodological Answer : The 3-nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity for annulation (e.g., benzyne cycloaddition to form pyridoindoles). Steric hindrance from the nitro group can slow nucleophilic attacks, requiring elevated temperatures (100–120°C) or Lewis acid catalysts. Comparative studies with non-nitrated analogs show 30–50% lower yields due to reduced electrophilicity .

Q. What challenges arise during hydrolysis of this compound, and how can decarboxylation be mitigated?

  • Methodological Answer : Hydrolysis under basic (NaOH) or acidic (HCl) conditions often fails due to competing decarboxylation, yielding 2-(3-nitropyridin-2-yl)acetic acid instead of the malonic acid. A optimized protocol uses HBr/AcOH (1:5 v/v) at 80°C, which solubilizes the ester and minimizes side reactions (63% yield of acetic acid derivative). Monitoring via TLC and adjusting HBr concentration prevents over-degradation .

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

  • Methodological Answer : Asymmetric Michael addition using organocatalysts (e.g., L-proline, 20 mol%) in polar aprotic solvents (pyridine, DMF) achieves enantiomeric excess (e.e.) up to 79%. Key parameters include:

  • Temperature : 35°C to balance reaction rate and catalyst stability.
  • Substrate Ratio : 1:1.2 (diethyl malonate:acrylonitrile) .
  • Reaction Time : 48 hours for complete conversion. Chiral HPLC or NMR with chiral shift reagents validates e.e. .

Q. How do unexpected byproducts form in reactions involving this compound, and how can they be addressed?

  • Methodological Answer : Competing pathways (e.g., ethoxymethylene transfer in reactions with cyanoacetanilides) lead to pyridone-carboxamides instead of carboxylates. Mechanistic analysis via LC-MS and DFT calculations identifies intermediates. Mitigation strategies:

  • Catalyst Tuning : Use NaOEt over stronger bases to suppress side reactions.
  • Solvent Control : Polar solvents (DMF) favor the desired pathway by stabilizing transition states .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist on the hydrolysis outcomes of malonate esters?

  • Methodological Answer : Discrepancies arise from substituent-dependent reactivity. For example, Diethyl 2-(perfluorophenyl)malonate resists hydrolysis due to fluorine’s electron-withdrawing effects, whereas non-fluorinated analogs hydrolyze readily. Systematic studies using EXAFS/ATR-FTIR reveal that electron-deficient aryl groups stabilize the ester against nucleophilic attack, necessitating harsher conditions (e.g., HBr/AcOH) .

Tables for Key Data

Property Conditions Value/Outcome Reference
Synthesis YieldK₂CO₃, DMF, 100°C, 1.5 h87% (2-nitrophenyl analog)
Enantiomeric Excess (e.e.)L-proline, pyridine, 35°C, 48 h79% e.e.
Hydrolysis Yield (Acetic Acid)HBr/AcOH (1:5), 80°C, 16 h63%
Excess Molar Enthalpy (Hᴱ)Diethyl malonate + ethanol, 328 K+800 J/mol

Properties

IUPAC Name

diethyl 2-(3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGOJADWUZXLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521946
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64362-41-0
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion in oil, 5.57 g, 0.14 mol) was carefully washed with hexanes under nitrogen before the addition of DMSO (115 mL). Diethyl malonate (22.3 g, 0.14 mol) was added dropwise over 20 min, and the mixture was stirred for an additional 30 min at room temperature. 2-Chloro-3-nitropyridine (10 g, 0.06 mol) was added to the reaction, and the reaction was placed in a pre-heated oil bath set to 100° C. for 15 min. The reaction was cooled to room temperature and poured into aqueous ammonium chloride (saturated solution, 150 mL). The aqueous solution was extracted with EtOAc:hexanes (1:1) four times (200 mL each), and the organic layers were combined. The organics were concentrated to afford a solid that was recrystallized from a minimal amount EtOAc:hexanes (1:1) to provide the title compound (12.5 g, 70% yield). APCI MS m/z 281 (M−H).
Quantity
5.57 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

50 g (0.31 mol) of diethyl malonate were added, a little at a time, at not more than 50° C. to a mixture of 7.5 g (0.31 mol) of sodium hydride and 50 ml of dimethylformamide, with ice-cooling. After the mixture had cooled to room temperature (approximately 25° C.), it was treated with g (0.173 mol) of 2-chloro-3-nitropyridine. After approximately 15 hours, the reaction mixture was diluted with water, acidified using acetic acid and extracted using ethyl acetate. The organic phases were combined, washed and dried, and the solvent was removed under reduced pressure. The excess malonic ester was distilled off at elevated temperature and reduced pressure ("high vacuum"). This gave 43 g (66%) of the title compound as a yellow oil (purity approximately 75%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.173 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl 2-(3-nitropyridin-2-yl)malonate
Diethyl 2-(3-nitropyridin-2-yl)malonate
Diethyl 2-(3-nitropyridin-2-yl)malonate
Diethyl 2-(3-nitropyridin-2-yl)malonate
Diethyl 2-(3-nitropyridin-2-yl)malonate
Diethyl 2-(3-nitropyridin-2-yl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.